1-(6,7-Dimethoxynaphthalen-2-yl)ethan-1-aminehydrochloride
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Overview
Description
1-(6,7-Dimethoxynaphthalen-2-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C14H17NO2·HCl and a molecular weight of 267.76 g/mol . This compound is known for its unique structure, which includes a naphthalene ring substituted with methoxy groups at positions 6 and 7, and an ethanamine group at position 2. It is commonly used as a building block in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6,7-Dimethoxynaphthalen-2-yl)ethan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 6,7-dimethoxynaphthalene.
Bromination: The naphthalene ring is brominated at position 2 to form 2-bromo-6,7-dimethoxynaphthalene.
Amination: The brominated compound undergoes a nucleophilic substitution reaction with ethanamine to form 1-(6,7-dimethoxynaphthalen-2-yl)ethan-1-amine.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(6,7-Dimethoxynaphthalen-2-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used for substitution reactions.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Amine derivatives
Substitution: Various substituted naphthalene derivatives
Scientific Research Applications
1-(6,7-Dimethoxynaphthalen-2-yl)ethan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(6,7-Dimethoxynaphthalen-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(6,7-Dimethoxynaphthalen-2-yl)ethanone: Similar structure but lacks the ethanamine group.
6,7-Dimethoxy-2-naphthaldehyde: Contains an aldehyde group instead of an ethanamine group.
6,7-Dimethoxy-2-naphthoic acid: Contains a carboxylic acid group instead of an ethanamine group.
Uniqueness
1-(6,7-Dimethoxynaphthalen-2-yl)ethan-1-amine hydrochloride is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H18ClNO2 |
---|---|
Molecular Weight |
267.75 g/mol |
IUPAC Name |
1-(6,7-dimethoxynaphthalen-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C14H17NO2.ClH/c1-9(15)10-4-5-11-7-13(16-2)14(17-3)8-12(11)6-10;/h4-9H,15H2,1-3H3;1H |
InChI Key |
XXFCEAIYDFBNLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=CC(=C(C=C2C=C1)OC)OC)N.Cl |
Origin of Product |
United States |
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